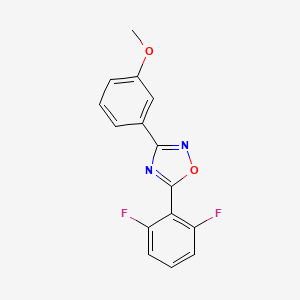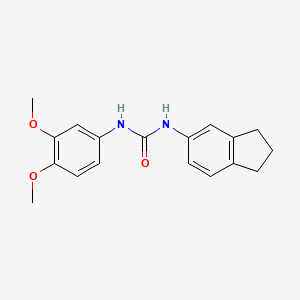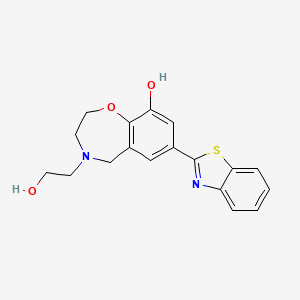
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DFO, is a chemical compound with potential applications in scientific research. DFO is a heterocyclic organic molecule that belongs to the oxadiazole family. It has a molecular formula of C15H10F2N2O2 and a molecular weight of 298.25 g/mol.
科学研究应用
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has potential applications in scientific research due to its unique chemical structure and properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in vitro and in vivo. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
作用机制
The mechanism of action of 5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound is also soluble in a variety of organic solvents, making it easy to use in different experimental setups. However, there are also limitations to using this compound in lab experiments. It has low water solubility, which can limit its use in aqueous environments. In addition, this compound has not been extensively studied in vivo, so its safety and toxicity profiles are not fully understood.
未来方向
For the study of 5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole include the development of analogs with improved properties, investigation of safety and toxicity profiles, and exploration of its potential therapeutic applications.
合成方法
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized through various methods, including the reaction of 2,6-difluorobenzonitrile with 3-methoxybenzohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through column chromatography or recrystallization to obtain pure this compound.
属性
IUPAC Name |
5-(2,6-difluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-20-10-5-2-4-9(8-10)14-18-15(21-19-14)13-11(16)6-3-7-12(13)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJQPRRVPOSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5322281.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
![N-cyclohexyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5322301.png)
![methyl 5-({[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]amino}carbonyl)-1-isopropyl-4-oxo-1,4-dihydropyridine-3-carboxylate](/img/structure/B5322322.png)
![N-cyclopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5322323.png)
amine hydrochloride](/img/structure/B5322324.png)


![4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)